Butanixin - 55285-35-3

Butanixin

Catalog Number: EVT-436548
CAS Number: 55285-35-3
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Butanixin was first synthesized in the mid-20th century and has been studied for its potential applications in various medical fields. It belongs to the class of compounds known as pyridine derivatives, specifically characterized by the presence of a pyridine ring fused with a carboxylic acid group. Its CAS registry number is 55285-35-3, which helps in identifying the compound in chemical databases.

Synthesis Analysis

The synthesis of butanixin typically involves the reaction between nicotinic acid and butanilino derivatives. The general procedure includes:

  1. Reagents: Nicotinic acid and an appropriate butanilino derivative.
  2. Catalysts: A suitable catalyst may be employed to facilitate the reaction.
  3. Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants.
  4. Reaction Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion of reactants to products.
  5. Purification: After synthesis, butanixin is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

On an industrial scale, continuous flow reactors are often utilized to enhance efficiency and yield, allowing for better control over reaction parameters such as temperature and pressure.

Molecular Structure Analysis

The molecular structure of butanixin features:

  • Core Structure: A pyridine ring attached to a butylanilino group.
  • Functional Groups: It contains a carboxylic acid functional group which contributes to its acidity and reactivity.
  • Geometric Configuration: The compound exhibits specific stereochemistry due to the presence of multiple chiral centers.

Structural Data

  • IUPAC Name: 2-(4-butylanilino)pyridine-3-carboxylic acid
  • InChI Key: ADIBYIWFBDMKNY-UHFFFAOYSA-N
  • SMILES Notation: CCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O

The structural integrity of butanixin is crucial for its biological activity, influencing how it interacts with target receptors in biological systems.

Chemical Reactions Analysis

Butanixin can undergo several types of chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The compound can be reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Butanixin can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

These reactions are important for modifying the compound's structure to enhance its pharmacological properties or develop new derivatives with potentially improved efficacy.

Mechanism of Action

The mechanism of action of butanixin primarily involves its interaction with cyclooxygenase enzymes, which play a key role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting these enzymes, butanixin reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.

Relevant Data

Studies indicate that butanixin exhibits both analgesic and anti-inflammatory effects comparable to other NSAIDs, making it a candidate for further therapeutic exploration .

Physical and Chemical Properties Analysis

Butanixin possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: The melting point ranges around 120–125 °C, indicating its thermal stability.
  • pH Stability: Exhibits stability across a range of pH levels, which is important for its formulation in pharmaceutical products.

These properties are critical for determining its suitability for various applications in drug formulation and delivery .

Applications

Butanixin has several scientific applications:

  1. Pharmaceutical Development: Its anti-inflammatory properties make it useful in developing new pain relief medications.
  2. Research Studies: Used in biochemical studies to explore mechanisms of pain modulation and inflammation.
  3. Veterinary Medicine: Investigated for use in treating inflammatory conditions in animals due to its analgesic effects.
Computational Discovery & Rational Design of Butanixin as a Therapeutic Agent

Molecular Docking Strategies for Butanixin-Target Interactions

Molecular docking remains indispensable for predicting ligand-receptor binding modes and affinity. For Butanixin, computational studies employed multiple docking protocols to ensure robust prediction of its interactions with symmetrical binding pockets in target proteins like carbonic anhydrase IX (hCAIX) and viral spike proteins [1] [3].

Comparative Analysis of Autodock Vina, Smina, and Ledock Protocols

Three widely used docking engines were systematically evaluated for Butanixin:

  • Autodock Vina: Utilizes a gradient-optimization algorithm for efficient conformational sampling. Demonstrates moderate computational speed but may oversimplify scoring function terms.
  • Smina: A fork of Vina optimized for custom scoring functions. Enables precise parameter tuning for hydrophobic contacts critical for Butanixin's symmetrical structure [6].
  • Ledock: Integrates hybrid sampling (genetic algorithm + simulated annealing) with robust handling of solvation effects. Excels in pose prediction accuracy for rigid binding pockets [3].

Table 1: Performance Metrics of Docking Protocols for Butanixin

SoftwareSampling AlgorithmScoring FunctionPose RMSD (Å)Speed (poses/min)
Autodock VinaGradient optimizationEmpirical + ML*1.8 ± 0.3120
SminaGradient optimizationCustomizable1.5 ± 0.295
LedockHybrid stochasticForce-field based1.2 ± 0.465

*ML: Machine Learning-enhanced terms

Validation against crystallographic complexes confirmed Ledock's superiority in reproducing native poses (RMSD < 1.5Å), while Smina offered optimal balance between accuracy and configurational flexibility for Butanixin's symmetric pharmacophores [1] [6].

Binding Affinity Prediction Across Symmetrical Druggable Pockets

Butanixin was designed to exploit symmetry in target binding sites. Computational studies identified high-affinity binding modes in:

  • Carbonic anhydrase IX (hCAIX): Butanixin occupied the Zn²⁺-coordinated active site with symmetrical hydrogen bonds to Thr199/Gln92 and hydrophobic contacts with Phe131/Val121. Predicted ΔG = -9.2 kcal/mol matched experimental values within 5% error [1].
  • Spike protein trimeric interface: Butanixin bridged the hydrophobic cleft between Chain B (Tyr396/Pro426) and Chain C (Asp198/Tyr200) with symmetrical π-stacking, reducing inter-domain mobility essential for viral fusion (ΔG = -8.7 kcal/mol) [3] [9].

Molecular dynamics (100 ns simulations) confirmed stable binding in both pockets with <1.5 Å backbone deviation, validating target selection based on pocket symmetry.

Virtual Screening Methodologies for Compound Prioritization

Machine Learning-Augmented Pharmacophore Modeling

Traditional pharmacophore screening was accelerated 1000-fold by integrating machine learning with docking workflows:1. Feature Extraction: Butanixin's pharmacophore was defined as:- Two aromatic centroids (hydrophobic contacts)- One hydrogen bond acceptor (carbonyl oxygen)- One hydrogen bond donor (amide NH)Spatial tolerance: 1.2Å [6]2. ML Training: A random forest model was trained on 12,500 Smina-docked compounds using ECFP6 fingerprints. Key metrics:- MAE = 0.38 kcal/mol vs actual docking scores- R² = 0.91 on test set [6]3. Screening Pipeline:- Phase 1: ML prediction of ZINC20 library (87 million compounds) → Top 5,000 hits- Phase 2: Pharmacophore filtering → 1,200 candidates- Phase 3: Full Smina docking → 24 prioritized compounds including Butanixin

This approach reduced computational time from 3 months to <8 hours while maintaining >90% recall of true actives [6].

Structural Symmetry Considerations in Binding Site Selection

Butanixin's design leveraged C₂ symmetry to enhance target engagement in proteins with oligomeric structure:

  • Pocket Identification: DoGSiteScorer analysis of 106 pockets in spike protein prioritized sites with:
  • Symmetry score >0.85 (3-fold rotational axis)
  • Volume >500 ų
  • Druggability score >0.75 [3]
  • Conserved Interactions: Butanixin formed identical contacts with symmetry-equivalent residues across chains (e.g., hydrogen bonds with Arg357Chain B / Asp198Chain C).
  • Entropy Advantage: Symmetrical binding minimized desolvation penalty (ΔS ~15% higher than asymmetric analogues) [3] [9].

Table 2: Butanixin Binding Affinity Across Symmetrical Targets

Target ProteinPDB IDSymmetryPredicted ΔG (kcal/mol)Experimental IC₅₀
hCAIX3IAIPseudo-C₂-9.282 nM
SARS-CoV-2 Spike6VSBC₃-8.70.19 µM
β-Lactoglobulin3NPOC₂-7.91.3 µM

This strategy enabled selective inhibition of multimeric targets while avoiding off-target interactions with monomeric proteins.

Properties

CAS Number

55285-35-3

Product Name

Butanixin

IUPAC Name

2-(4-butylanilino)pyridine-3-carboxylic acid

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H18N2O2/c1-2-3-5-12-7-9-13(10-8-12)18-15-14(16(19)20)6-4-11-17-15/h4,6-11H,2-3,5H2,1H3,(H,17,18)(H,19,20)

InChI Key

ADIBYIWFBDMKNY-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.